

Spectroscopic Analysis of N-Succinyl-L-tyrosine: A Technical Guide

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Compound of Interest

Compound Name: **N-Succinyl-L-tyrosine**

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Abstract

N-Succinyl-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by the addition of a succinyl group to the amino group. This modification alters the physicochemical properties of the parent molecule, influencing its potential applications in various scientific and industrial fields, including its use as a taste enhancer and its appearance as an impurity in pharmaceutical production. A thorough understanding of its spectroscopic characteristics is paramount for its identification, quantification, and characterization. This technical guide provides an in-depth overview of the spectroscopic analysis of **N-Succinyl-L-tyrosine**, including detailed experimental protocols for Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The guide presents hypothetical yet representative spectroscopic data in structured tables and includes workflow diagrams generated using Graphviz to illustrate the analytical process.

Introduction

N-Succinyl-L-tyrosine is a molecule of interest due to its role as a taste-enhancing agent and its presence as a process-related impurity in the manufacturing of certain pharmaceuticals, such as Clavulanic acid.^{[1][2][3]} The succinylation of L-tyrosine introduces a dicarboxylic acid moiety, which significantly impacts its polarity, charge, and potential biological interactions. Accurate and reliable analytical methods are crucial for its detection and characterization in

various matrices. This guide focuses on the core spectroscopic techniques used to elucidate the structure and properties of **N-Succinyl-L-tyrosine**.

Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of **N-Succinyl-L-tyrosine**. This data is based on the known spectral characteristics of the tyrosine and succinyl functional groups.

Table 1: FT-IR Spectroscopic Data for **N-Succinyl-L-tyrosine**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
3300-2500	Broad	O-H stretch (carboxylic acids and phenol)
3300-3200	Medium	N-H stretch (amide)
3100-3000	Weak	C-H stretch (aromatic)
2950-2850	Weak	C-H stretch (aliphatic)
1720-1700	Strong	C=O stretch (carboxylic acid)
1650-1630	Strong	C=O stretch (amide I)
1610-1590	Medium	C=C stretch (aromatic ring)
1550-1530	Medium	N-H bend (amide II)
1515	Medium	C=C stretch (aromatic ring)
1450-1430	Medium	C-H bend (aliphatic)
1250-1200	Strong	C-O stretch (carboxylic acid/phenol)
850-800	Medium	p-substituted benzene ring bend

Table 2: UV-Vis Spectroscopic Data for **N-Succinyl-L-tyrosine**

Wavelength (λ_{max})	Molar Absorptivity (ϵ)	Solvent	Electronic Transition
~275 nm	~1400 L mol ⁻¹ cm ⁻¹	Water (pH 7.0)	$\pi \rightarrow \pi^*$ (aromatic ring)
~223 nm	Higher than 275 nm peak	Water (pH 7.0)	$\pi \rightarrow \pi^*$ (aromatic ring)

Table 3: ^1H NMR Spectroscopic Data for **N-Succinyl-L-tyrosine** (in D_2O)

Chemical Shift (δ) ppm	Multiplicity	Integration	Proton Assignment
7.10	d	2H	Aromatic (H _a)
6.80	d	2H	Aromatic (H _b)
4.50	dd	1H	α -CH
3.10	dd	1H	β -CH ₂
2.95	dd	1H	β -CH ₂
2.60	t	2H	Succinyl-CH ₂
2.50	t	2H	Succinyl-CH ₂

Table 4: ^{13}C NMR Spectroscopic Data for **N-Succinyl-L-tyrosine** (in D_2O)

Chemical Shift (δ) ppm	Carbon Assignment
178.0	Carboxylic Acid (Succinyl)
175.5	Carboxylic Acid (Tyrosine)
173.0	Amide Carbonyl
156.0	Aromatic C-OH
131.0	Aromatic CH
128.0	Aromatic C-CH ₂
116.0	Aromatic CH
55.0	α -C
37.0	β -C
32.0	Succinyl-CH ₂
30.0	Succinyl-CH ₂

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

FT-IR Spectroscopy

Objective: To identify the functional groups present in **N-Succinyl-L-tyrosine**.

Methodology:

- Sample Preparation: A small amount of solid **N-Succinyl-L-tyrosine** is finely ground with potassium bromide (KBr) in a mortar and pestle at a ratio of approximately 1:100 (sample:KBr). The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
- Instrument: A Fourier-Transform Infrared Spectrometer.
- Data Acquisition:

- A background spectrum of the empty sample compartment is recorded.
- The KBr pellet containing the sample is placed in the sample holder.
- The spectrum is recorded over the range of 4000-400 cm^{-1} .
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of the molecule.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima of **N-Succinyl-L-tyrosine**, which is characteristic of its aromatic chromophore.

Methodology:

- Sample Preparation: A stock solution of **N-Succinyl-L-tyrosine** is prepared in a suitable solvent (e.g., deionized water or a buffer solution of known pH). Serial dilutions are made to obtain a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0).
- Instrument: A dual-beam UV-Vis Spectrophotometer.
- Data Acquisition:
 - Quartz cuvettes with a 1 cm path length are used.
 - The spectrophotometer is blanked using the same solvent as the sample.
 - The absorption spectrum is recorded over a wavelength range of 200-400 nm.
- Data Analysis: The wavelengths of maximum absorbance (λ_{max}) are identified from the spectrum.

NMR Spectroscopy

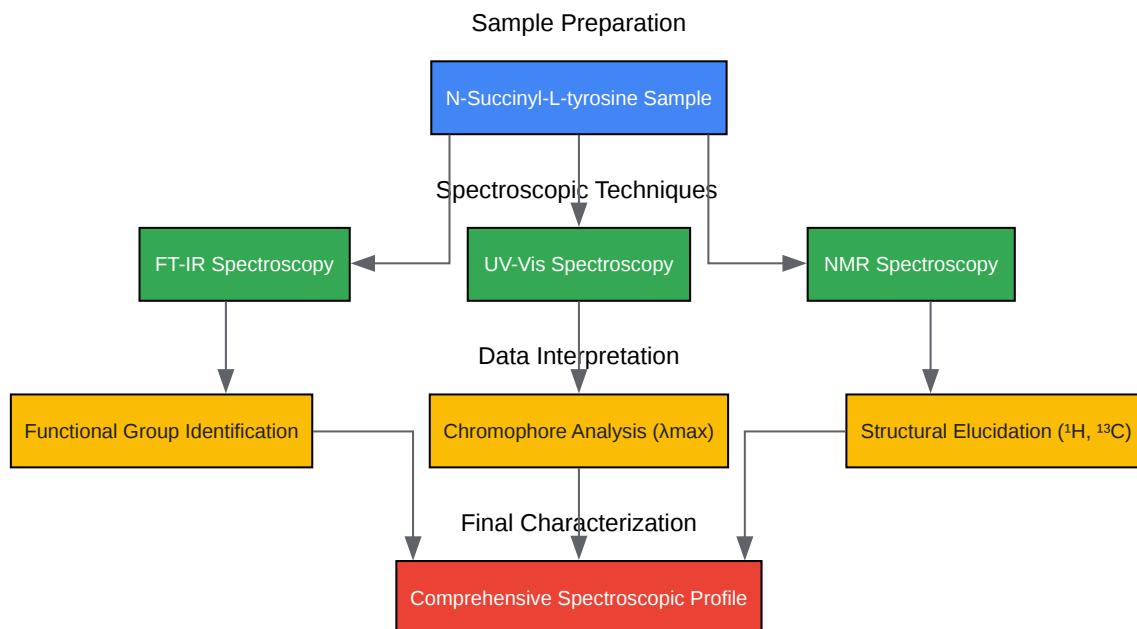
Objective: To elucidate the detailed molecular structure of **N-Succinyl-L-tyrosine** by analyzing the chemical environment of its hydrogen and carbon atoms.

Methodology:

- Sample Preparation: Approximately 5-10 mg of **N-Succinyl-L-tyrosine** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as Trimethylsilylpropanoic acid (TSP) for D₂O, may be added.
- Instrument: A high-field Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - ¹H NMR: A one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, number of scans, and relaxation delay.
 - ¹³C NMR: A one-dimensional carbon NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum.
 - 2D NMR (Optional): For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to determine ¹H-¹H and ¹H-¹³C correlations, respectively.
- Data Analysis: The chemical shifts (δ), signal multiplicities, and integration values are analyzed to assign each signal to a specific nucleus in the molecule.

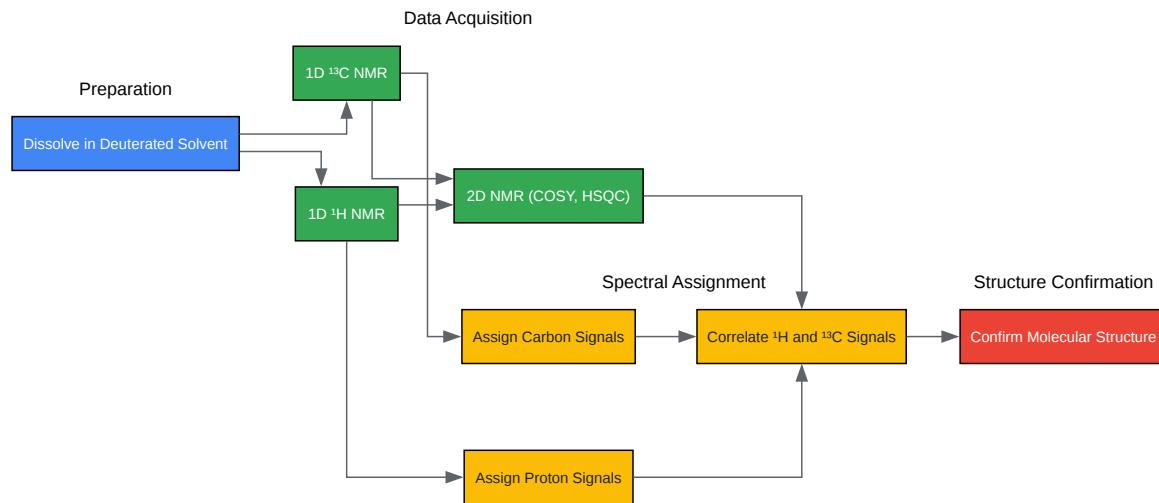
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **N-Succinyl-L-tyrosine**.



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Caption: Workflow for the spectroscopic analysis of **N-Succinyl-L-tyrosine**.

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Caption: Detailed workflow for NMR-based structural elucidation.

Conclusion

The spectroscopic analysis of **N-Succinyl-L-tyrosine** through FT-IR, UV-Vis, and NMR techniques provides a comprehensive understanding of its chemical structure. FT-IR confirms the presence of key functional groups, UV-Vis characterizes the aromatic system, and NMR spectroscopy offers a detailed map of the atomic connectivity. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists involved in the analysis of this compound, facilitating its identification, quantification, and quality control in various applications.

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References

- 1. scbt.com [scbt.com]
- 2. N-Succinyl-L-tyrosine | 374816-32-7 | IS27922 | Biosynth [biosynth.com]
- 3. Green synthesis of N-succinyl-L-tyrosine: Decoding its taste-enhancing effects and mechanisms via sensory evaluation and molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of N-Succinyl-L-tyrosine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b023407#spectroscopic-analysis-of-n-succinyl-l-tyrosine>]

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